molecular formula C18H25NO5 B1238115 (1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Cat. No.: B1238115
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-PKCCZVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione, also known as Integerrimine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, particularly those belonging to the Senecio genus. The compound has a molecular formula of C18H25NO5 and a molecular weight of 335.3948 g/mol . Pyrrolizidine alkaloids like this compound are known for their complex structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves several steps, starting from basic organic compounds. One common method includes the cyclization of specific precursors under controlled conditions to form the pyrrolizidine ring system. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves processes like solvent extraction, purification, and crystallization. The extracted compound is then subjected to further purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.

    Biology: Investigated for its role in plant defense mechanisms against herbivores.

    Medicine: Studied for its potential therapeutic effects and toxicological properties.

    Industry: Utilized in the development of natural product-based pesticides

Mechanism of Action

The mechanism of action of (1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves its interaction with cellular components. It primarily targets nucleic acids and proteins, leading to the formation of adducts that can disrupt normal cellular functions. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

  • Senecionine
  • Squalidine
  • Intergerrimine

Uniqueness

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is unique due to its specific structural features, such as the presence of a hydroxyl group and a pyrrolizidine ring system. These features contribute to its distinct biological activities and reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m0/s1

InChI Key

HKODIGSRFALUTA-PKCCZVHDSA-N

Isomeric SMILES

C/C=C/1\C[C@@H]([C@](C(=O)OCC2=CCN3[C@@H]2[C@H](CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

Synonyms

integerrimine
intergerrimine
senecionine
senecionine citrate (1:1)
senecionine citratre
senecionine, (15E)-isomer
squalidine

Origin of Product

United States

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